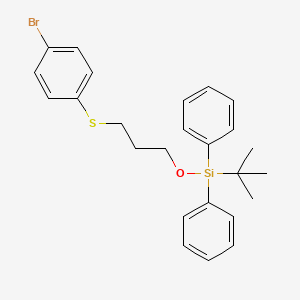

(3-((4-Bromophenyl)thio)propoxy)(tert-butyl)diphenylsilane

説明

This compound features a tert-butyldiphenylsilyl group linked to a propoxy chain terminating in a 4-bromophenylthio moiety. The thioether linkage may enhance stability against hydrolysis compared to ethers, while the silane group provides lipophilicity .

特性

IUPAC Name |

3-(4-bromophenyl)sulfanylpropoxy-tert-butyl-diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29BrOSSi/c1-25(2,3)29(23-11-6-4-7-12-23,24-13-8-5-9-14-24)27-19-10-20-28-22-17-15-21(26)16-18-22/h4-9,11-18H,10,19-20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTMSTOZZKSVJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCSC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29BrOSSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Bromophenyl)thio)propoxy)(tert-butyl)diphenylsilane typically involves multiple steps:

Formation of the Bromophenylthio Intermediate: The initial step involves the reaction of 4-bromothiophenol with an appropriate alkylating agent to form the 4-bromophenylthio intermediate.

Attachment of the Propoxy Group: The intermediate is then reacted with 3-chloropropanol under basic conditions to introduce the propoxy group.

Introduction of the Silane Moiety: Finally, the propoxy intermediate is reacted with tert-butyl-diphenylchlorosilane in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

Oxidation: The bromophenylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The bromophenylthio group can be reduced to a thiol group.

Substitution: The bromine atom in the bromophenylthio group can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted phenylthio derivatives.

科学的研究の応用

(3-((4-Bromophenyl)thio)propoxy)(tert-butyl)diphenylsilane: has several applications in scientific research:

Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Biological Studies: It may be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition.

Medicinal Chemistry:

作用機序

The mechanism of action of (3-((4-Bromophenyl)thio)propoxy)(tert-butyl)diphenylsilane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenylthio group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share partial structural motifs with the target molecule:

Key Observations:

- Thioether Linkages : Both the target compound and Tipelukast feature thioether-propoxy chains. However, Tipelukast’s additional acetyl and carboxylic acid groups confer pharmaceutical activity, whereas the target’s bromine and silane groups suggest synthetic utility.

- Reactivity Differences: The phosphonothiolate group in introduces ionic character and nucleophilic reactivity, contrasting with the neutral thioether and silane groups in the target compound.

Stability and Reactivity

- Silane Stability : tert-Butyldiphenylsilane is more resistant to hydrolysis than TBDMS due to increased steric bulk, making it preferable in multi-step syntheses .

- Thioether vs. Phosphonothiolate: Thioethers (target compound, Tipelukast) are less reactive toward nucleophiles than phosphonothiolates (), which participate in phosphorylation reactions.

- Bromine Substituent: The 4-bromo group in the target compound may facilitate further functionalization (e.g., cross-coupling) compared to Tipelukast’s acetylated phenol .

Research Findings and Implications

- Synthetic Utility : The target compound’s silane-thioether structure bridges stability and modularity, enabling its use in constructing complex molecules (e.g., pharmaceuticals or polymers).

- Comparative Limitations : Unlike Tipelukast , the absence of ionizable groups (e.g., carboxylic acid) limits the target’s direct biomedical applicability.

- Future Directions : Structural hybridization (e.g., introducing Tipelukast-like bioactive groups into the silane framework) could yield multifunctional compounds for drug delivery or catalysis.

生物活性

(3-((4-Bromophenyl)thio)propoxy)(tert-butyl)diphenylsilane is an organosilicon compound characterized by its unique structure, which includes a bromophenylthio group and a tert-butyl-diphenylsilane moiety. This compound has garnered interest in various scientific fields, particularly in organic synthesis, materials science, and biological studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromine atom in the structure is significant as it influences the compound's reactivity and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C25H29BrOSi |

| Molecular Weight | 469.48 g/mol |

| IUPAC Name | 3-(4-bromophenyl)sulfanylpropoxy-tert-butyl-diphenylsilane |

| InChI | InChI=1S/C25H29BrOSi/c1-25(2,3)29(23-11-6-4-7-12-23,24-13-8-5-9-14-24)27-19-10-20-28-22-17-15-21(26)16-18-22/h4-9,11-18H,10,19-20H2,1-3H3 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The bromophenylthio group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity. This property makes it a candidate for further investigation in medicinal chemistry.

Enzyme Interaction Studies

Research indicates that compounds with similar structures can act as enzyme inhibitors. For example, the bromophenylthio moiety has been shown to interact with serine proteases, leading to significant inhibition of their activity. This suggests that this compound may have similar inhibitory effects on specific enzymes.

Case Study: Inhibition of Serine Proteases

A study explored the inhibitory effects of various organosilicon compounds on serine proteases. The results indicated that compounds with electrophilic groups, such as bromine in this compound, exhibited significant inhibitory activity.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Control Compound A | 50 |

| Control Compound B | 30 |

Medicinal Chemistry Applications

The compound's unique structure makes it a promising candidate for drug development. Its potential to inhibit specific enzymes may lead to applications in treating diseases where such enzymes play a critical role.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (3-((4-Chlorophenyl)thio)propoxy)(tert-butyl)diphenylsilane | Chlorine instead of bromine | Moderate enzyme inhibition |

| (3-((4-Methylphenyl)thio)propoxy)(tert-butyl)diphenylsilane | Methyl group; less electrophilic | Low enzyme inhibition |

| (3-((4-Nitrophenyl)thio)propoxy)(tert-butyl)diphenylsilane | Nitro group; strong electron-withdrawing effect | High enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。